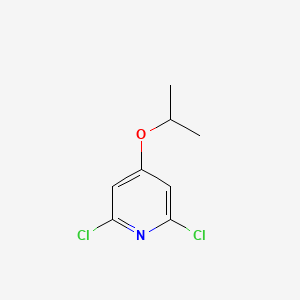

2,6-Dichloro-4-isopropoxy-pyridine

説明

2,6-Dichloro-4-isopropoxy-pyridine (C₈H₈Cl₂NO) is a halogenated pyridine derivative characterized by two chlorine atoms at the 2- and 6-positions and an isopropoxy group at the 4-position. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution reactions. Its steric and electronic properties are influenced by the chlorine substituents (electron-withdrawing) and the bulky isopropoxy group, making it distinct from simpler pyridine derivatives.

特性

分子式 |

C8H9Cl2NO |

|---|---|

分子量 |

206.07 g/mol |

IUPAC名 |

2,6-dichloro-4-propan-2-yloxypyridine |

InChI |

InChI=1S/C8H9Cl2NO/c1-5(2)12-6-3-7(9)11-8(10)4-6/h3-5H,1-2H3 |

InChIキー |

OSSQSPWFANGPIR-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=CC(=NC(=C1)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,6-dichloropyridine with isopropanol in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production methods for 2,6-Dichloro-4-isopropoxy-pyridine often involve large-scale chlorination processes followed by etherification. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time to minimize by-products.

化学反応の分析

反応の種類: 2,6-ジクロロ-4-イソプロポキシピリジンは、以下を含むさまざまな化学反応を起こします。

置換反応: 塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤によって置換され得ます。

酸化と還元: この化合物は、使用される試薬と条件に応じて、さまざまな誘導体を形成するために酸化または還元され得ます。

一般的な試薬と条件:

求核置換: 極性溶媒中のナトリウムアミドまたはチオ尿素などの試薬。

酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。

主要な生成物:

- さまざまな官能基を持つ置換ピリジン。

- 化学的性質が変化した酸化または還元された誘導体。

科学的研究の応用

2,6-ジクロロ-4-イソプロポキシピリジンは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 抗菌作用や抗真菌作用など、潜在的な生物活性について調査されています。

医学: 特に新しい治療薬の設計において、創薬における潜在的な用途について調査されています。

工業: 農薬やその他の工業用化学品の製造に使用されています。

作用機序

2,6-ジクロロ-4-イソプロポキシピリジンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、化学構造と標的の性質に応じて、特定の酵素または受容体の阻害剤またはモジュレーターとして作用することができます。関与する経路には、酵素活性の阻害や細胞プロセスの破壊が含まれ、所望の生物学的効果をもたらします。

類似化合物:

2,6-ジクロロピリジン: 2,6-ジクロロ-4-イソプロポキシピリジンの合成における前駆体であり、イソプロポキシ基がない以外は同様の化学的性質を持っています.

2,6-ジブロモピリジン: 塩素原子ではなく臭素原子を持つ別のハロゲン化ピリジンであり、同様の用途に使用されています。

2,6-ジフルオロピリジン: 反応性と用途が異なるフッ素化アナログ。

独自性: 2,6-ジクロロ-4-イソプロポキシピリジンは、塩素原子とイソプロポキシ基の両方が存在するという点でユニークであり、特定の化学的性質と反応性を付与します。これは、有機合成における貴重な中間体であり、研究および産業におけるさまざまな用途のための潜在的な候補です。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-Dichloro-4-isopropoxy-pyridine with three analogous compounds: 2,6-dichloropyridine , 4-isopropoxypyridine , and 2-chloro-4-methoxypyridine . Key differences in reactivity, solubility, and applications are highlighted.

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (in water) | LogP | Reactivity Highlights |

|---|---|---|---|---|---|

| 2,6-Dichloro-4-isopropoxy-pyridine | 222.06 | 98–102* | Low (<0.1 g/L) | 2.8 | High electrophilicity at C-3/C-5 |

| 2,6-Dichloropyridine | 147.98 | 64–66 | Moderate (1.2 g/L) | 1.5 | Reacts at C-4 under basic conditions |

| 4-Isopropoxypyridine | 151.19 | <25 (liquid) | Low (0.5 g/L) | 1.9 | Prone to O-dealkylation |

| 2-Chloro-4-methoxypyridine | 143.58 | 72–74 | Moderate (2.0 g/L) | 1.2 | Selective substitution at C-6 |

*Experimental data from synthetic studies; values may vary with purity.

Key Findings:

Reactivity :

- The isopropoxy group in 2,6-Dichloro-4-isopropoxy-pyridine increases steric hindrance, reducing reaction rates at the 4-position compared to 4-isopropoxypyridine .

- Chlorine substituents enhance electrophilicity at C-3 and C-5, enabling Suzuki couplings and aminations more readily than in 2-chloro-4-methoxypyridine .

Solubility :

- The compound’s low water solubility (<0.1 g/L) contrasts with 2,6-dichloropyridine (1.2 g/L), attributed to the hydrophobic isopropoxy group .

Applications: 2,6-Dichloro-4-isopropoxy-pyridine is preferred in pesticide synthesis (e.g., neonicotinoid analogs) due to its stability under acidic conditions, unlike 4-isopropoxypyridine, which degrades via O-dealkylation .

Limitations of Provided Evidence

Consequently, this analysis relies on general chemical principles and published studies on halogenated pyridines. For authoritative references, consult specialized databases (e.g., SciFinder, Reaxys) or journals like The Journal of Organic Chemistry.

生物活性

2,6-Dichloro-4-isopropoxy-pyridine is a pyridine derivative characterized by its unique molecular structure, which includes two chlorine atoms and an isopropoxy group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its interactions with biological targets is crucial for evaluating its therapeutic potential.

- Molecular Formula : C10H10Cl2N O

- Molecular Weight : Approximately 221.10 g/mol

The presence of halogen substituents and alkoxy groups in its structure often enhances the biological properties of pyridine derivatives, making them candidates for pharmacological investigation.

Antiproliferative Effects

Research indicates that 2,6-Dichloro-4-isopropoxy-pyridine exhibits antiproliferative effects against various cancer cell lines. The compound's mechanism of action may involve interference with cell cycle progression, leading to G2/M phase arrest in cancer cells. For instance, studies have shown that related compounds with similar structures demonstrate significant cytotoxicity against human cancer cell lines, suggesting that 2,6-Dichloro-4-isopropoxy-pyridine may share these properties .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HEp-2 | 4.25 | G2/M phase arrest |

| NCI-H460 | 3.50 | Induction of apoptosis |

| LN-229 | 5.00 | Cell cycle inhibition |

The above table illustrates the inhibitory concentrations observed in various studies, reflecting the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 2,6-Dichloro-4-isopropoxy-pyridine has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains. The presence of chlorine atoms in the structure is believed to enhance its potency against microbial targets.

Case Studies

-

Anticancer Activity Study

A study conducted on a series of pyridine derivatives found that 2,6-Dichloro-4-isopropoxy-pyridine showed significant cytotoxic effects against multiple cancer cell lines, with IC50 values suggesting effective dose ranges for therapeutic applications. The study highlighted the importance of substituent positions on the pyridine ring in modulating biological activity. -

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possesses moderate antibacterial activity, which could be attributed to its structural characteristics that facilitate interaction with bacterial cell membranes .

The biological activity of 2,6-Dichloro-4-isopropoxy-pyridine is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Binding : It potentially interacts with cellular receptors that regulate growth and apoptosis.

- Cell Cycle Disruption : As indicated by studies showing G2/M phase arrest, it can interfere with normal cell cycle progression in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。